![molecular formula C14H15BN2O4 B1421248 6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid CAS No. 1072946-22-5](/img/structure/B1421248.png)
6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid
Overview
Description
“6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid” is a chemical compound with the CAS Number: 1072946-22-5 . It has a molecular weight of 286.1 . The IUPAC name for this compound is 6-{[(4-methoxybenzyl)amino]carbonyl}-3-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15BN2O4/c1-21-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(9-16-13)15(19)20/h2-7,9,19-20H,8H2,1H3,(H,17,18) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It is used as a reagent in the identification and quantification of proteins, as well as in the investigation of protein-protein interactions .
Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
It serves as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions. This is a type of cross-coupling reaction that is widely used in the synthesis of organic compounds, including pharmaceuticals and agrochemicals .
Development of HIV-1 Protease Inhibitors
The compound is involved in the preparation of HIV-1 protease inhibitors. These inhibitors are crucial for the treatment of HIV as they prevent the virus from maturing into its infectious form .
Synthesis of Potential Cancer Therapeutics
Researchers use this boronic acid derivative in the synthesis of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors. These inhibitors can interfere with the signaling pathways that cancer cells use to grow and divide .
Ligand-Free Palladium-Catalyzed Suzuki Coupling
It is also applied in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation. This method can enhance the efficiency of chemical reactions and reduce the need for additional reagents .
Phosphine-Free Suzuki-Miyaura Cross-Coupling Reactions
The compound is used in phosphine-free Suzuki-Miyaura cross-coupling reactions. This approach is beneficial in making the process more environmentally friendly and cost-effective .
Regioselective Suzuki-Miyaura Coupling
6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid is employed in regioselective Suzuki-Miyaura coupling. This specificity is important for the synthesis of complex molecules where the position of the coupling needs to be controlled .
Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
Lastly, it is used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation. This process is used to create complex molecules in a single reaction sequence, which can be useful in the synthesis of natural products and pharmaceuticals .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin and eye irritation . The precautionary statements associated with this compound include P264 (wash hands and skin thoroughly after handling), P280 (wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
Mechanism of Action
Target of Action
Boronic acids, such as this compound, are often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, transferring the nucleophilic organic group from boron to palladium .
properties
IUPAC Name |
[6-[(4-methoxyphenyl)methylcarbamoyl]pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-21-12-5-2-10(3-6-12)8-17-14(18)13-7-4-11(9-16-13)15(19)20/h2-7,9,19-20H,8H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXUVKTWNOJCPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674462 | |
Record name | (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxybenzylcarbamoyl)pyridine-3-boronic acid | |
CAS RN |
1072946-22-5 | |
Record name | (6-{[(4-Methoxyphenyl)methyl]carbamoyl}pyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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